Product packaging for Methanol--benzene (3/2)(Cat. No.:CAS No. 185689-49-0)

Methanol--benzene (3/2)

Cat. No.: B14246979
CAS No.: 185689-49-0
M. Wt: 252.35 g/mol
InChI Key: NUCALXYKHQVLDL-UHFFFAOYSA-N
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Description

Methanol--benzene (3/2) is a useful research compound. Its molecular formula is C15H24O3 and its molecular weight is 252.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methanol--benzene (3/2) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methanol--benzene (3/2) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H24O3 B14246979 Methanol--benzene (3/2) CAS No. 185689-49-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

185689-49-0

Molecular Formula

C15H24O3

Molecular Weight

252.35 g/mol

IUPAC Name

benzene;methanol

InChI

InChI=1S/2C6H6.3CH4O/c2*1-2-4-6-5-3-1;3*1-2/h2*1-6H;3*2H,1H3

InChI Key

NUCALXYKHQVLDL-UHFFFAOYSA-N

Canonical SMILES

CO.CO.CO.C1=CC=CC=C1.C1=CC=CC=C1

Origin of Product

United States

Nomenclature and Molecular Composition of the Methanol–benzene 3/2 Complex

IUPAC and Common Nomenclatures of the (Methanol)₃(Benzene)₂ Supramolecular Complex

The formal nomenclature of supramolecular complexes like methanol--benzene (3/2) is not as rigidly defined as for covalently bonded molecules. However, based on the principles of coordination and additive nomenclature, the complex can be described.

The name "methanol--benzene (3/2)" itself is a common and descriptive way to denote the complex, explicitly stating the components and their stoichiometric ratio. In a more formal context, it could be described as a trimethanol-dibenzene complex . The double hyphen in "methanol--benzene" is sometimes used to indicate a non-covalent association between the two components.

According to IUPAC guidelines for additive nomenclature, which is often applied to coordination compounds, the name would be constructed by listing the ligands (in this case, the neutral molecules) alphabetically. iupac.org Therefore, a possible systematic name could be dibenzene(trimethanol) , although this is less commonly encountered in literature.

Computational chemistry studies that model the interactions within these types of clusters often refer to them by their molecular formula, such as (C₆H₆)₂(CH₃OH)₃ . acs.org This notation clearly indicates the number of each molecular component within the complex.

Interactive Table: Nomenclature of the Methanol (B129727)Benzene (B151609) (3/2) Complex

Nomenclature TypeName
Common NameMethanol--benzene (3/2)
Systematic NameTrimethanol-dibenzene complex
Additive NomenclatureDibenzene(trimethanol)
Molecular Formula(C₆H₆)₂(CH₃OH)₃

Stoichiometric Ratio and Molecular Formula Derivation of the Methanol–Benzene (3/2) Complex

The stoichiometry of the methanol--benzene (3/2) complex is, as the name implies, a ratio of 3 methanol molecules to 2 benzene molecules. This ratio is a defining characteristic of this specific supramolecular assembly.

The molecular formula of the complex is derived by summing the atoms of its constituent molecules:

Methanol (CH₃OH): 1 Carbon, 4 Hydrogen, 1 Oxygen

Benzene (C₆H₆): 6 Carbon, 6 Hydrogen

For the (Methanol)₃(Benzene)₂ complex, the total number of atoms is:

Carbon (C): (3 × 1) + (2 × 6) = 3 + 12 = 15

Hydrogen (H): (3 × 4) + (2 × 6) = 12 + 12 = 24

Oxygen (O): (3 × 1) = 3

Thus, the molecular formula for the methanol--benzene (3/2) complex is C₁₅H₂₄O₃ . nih.gov

Interactive Table: Molecular Composition of the Methanol–Benzene (3/2) Complex

ComponentMolecular FormulaNumber of MoleculesTotal Atoms
MethanolCH₃OH33 C, 12 H, 3 O
BenzeneC₆H₆212 C, 12 H
Total C₁₅H₂₄O₃ 5 15 C, 24 H, 3 O

Distinctive Characterization of the Methanol–Benzene (3/2) Complex from Simple Binary Mixtures

A simple binary mixture of methanol and benzene consists of individual methanol and benzene molecules with random distribution and transient interactions. In contrast, the methanol--benzene (3/2) complex is a specific, stable supramolecular structure held together by defined non-covalent interactions.

The key distinctions lie in the structural arrangement and the nature of the intermolecular forces:

Structural Arrangement: In the (Methanol)₃(Benzene)₂ complex, the molecules adopt a specific, energetically favorable geometry. Computational studies have investigated various possible structures for such complexes. For instance, research on related (C₆H₆)₂(MeOH)₃ clusters suggests that the most stable structures involve a tilted T-shaped benzene dimer interacting with a methanol trimer chain through hydrogen bonds. acs.org Another stable arrangement involves a parallel displaced benzene sandwich dimer with a methanol trimer chain. acs.org These specific orientations are absent in a simple liquid mixture.

Intermolecular Forces: The formation of the complex is driven by a combination of non-covalent interactions that are more specific and directional than the averaged-out forces in a bulk liquid. These include:

Hydrogen Bonding: The primary interaction is the hydrogen bonding between the methanol molecules, forming a (CH₃OH)₃ chain or cycle. acs.org

π-Interactions: There are significant interactions between the methanol molecules and the π-electron system of the benzene rings. These can be of two types:

π···H–O Hydrogen Bonds: The hydrogen atoms of the methanol hydroxyl groups interact with the electron-rich face of the benzene rings. acs.orgresearchgate.net

O···H–C Hydrogen Bonds: The oxygen atoms of methanol can interact with the hydrogen atoms of the benzene rings. acs.org

The formation of such complexes can be studied experimentally using techniques like matrix isolation infrared spectroscopy, which can identify the specific vibrational frequencies associated with the complexed molecules, distinguishing them from the free molecules. aip.org The viscosity of methanol-benzene mixtures also shows non-ideal behavior, suggesting changes in the liquid's structure due to intermolecular associations. researchgate.net

In essence, the methanol--benzene (3/2) complex is a discrete, ordered entity, whereas a binary mixture is a disordered, random assembly of molecules. The specific stoichiometry and well-defined structure of the complex give it unique properties that differ from the bulk mixture.

Theoretical and Computational Investigations of the Methanol–benzene 3/2 Complex

Ab Initio and Density Functional Theory (DFT) Studies of (Methanol)₃(Benzene)₂ Cluster Geometries

Theoretical investigations into the structure of methanol-benzene clusters have employed a range of computational methods to predict their most stable geometries. Ab initio methods, such as Møller-Plesset perturbation theory (MP2), and various Density Functional Theory (DFT) functionals are primary tools for these studies. researchgate.netnih.gov

For clusters with up to three methanol (B129727) molecules, DFT procedures like M06-2X have been shown to produce geometries that are quite similar to those obtained from more computationally expensive MP2 calculations. nih.gov Specifically for the (Methanol)₃(Benzene)₁ cluster, the most stable configuration identified through MP2 calculations, extrapolated to the complete basis set limit (CBS), features a hydrogen-bonded methanol trimer chain. This chain interacts with the benzene (B151609) molecule through a combination of π···H–O and O···H–C(benzene) hydrogen bonds. researchgate.netnih.gov

When modeling the methanol-benzene azeotrope, several structures for the (C₆H₆)₂(MeOH)₃ cluster have been calculated. nih.gov The most stable geometries found involve a tilted T-shaped benzene dimer. This dimer interacts with a methanol trimer chain via π···H–O and O···H–C(benzene) hydrogen bonds. researchgate.netnih.gov A slightly less stable, yet significant, structure consists of a parallel-displaced benzene sandwich dimer with the methanol trimer chain positioned on top of one of the benzene molecules. researchgate.netnih.gov These findings highlight the complex interplay of forces that dictate the three-dimensional arrangement of these clusters.

Intermolecular Interaction Energy Analysis within the Methanol–Benzene (3/2) Complex

The stability of the (Methanol)₃(Benzene)₂ complex is governed by a delicate balance of several types of intermolecular interactions. researchgate.netnih.gov Computational studies have been crucial in dissecting and quantifying these forces. Methods such as MP2 and DFT (specifically M06-2X) have been used to calculate interaction energies, often including corrections for basis set superposition error (BSSE) to ensure accuracy. researchgate.netnih.govacs.org

Quantification of O–H···π Hydrogen Bonding in (Methanol)₃(Benzene)₂

The interaction between the hydroxyl group of methanol and the π-electron cloud of benzene is a defining feature of these complexes. researchgate.netnih.gov In the most stable structures of (Methanol)₃(Benzene)₂ clusters, the methanol trimer chain acts as a hydrogen bond donor to the π-system of the benzene rings. researchgate.netnih.gov This O–H···π interaction is characterized by the hydroxyl hydrogen of a methanol molecule pointing towards the face of the benzene ring. researchgate.net

Experimental and computational studies on related systems have provided specific details on this bond. Neutron diffraction studies on benzene-methanol solutions revealed a highly localized and directional O–H···π interaction, with the methanol hydroxyl bond oriented perpendicularly to the aromatic plane. nih.gov The hydrogen atom in this bond is located at a distance of approximately 2.30 Å from the center of the benzene ring. nih.gov Theoretical calculations predict that this interaction leads to a cooperative effect, where the formation of one hydrogen bond influences the strength of adjacent interactions. researchgate.net

Elucidation of C–H···O Hydrogen Bonding within the Complex

The C–H···O hydrogen bond involves the hydrogen atoms of the benzene ring acting as donors to the oxygen atom of a methanol molecule. researchgate.netnih.gov This interaction is a crucial component of the most stable geometries of (Methanol)₃(Benzene)₂ clusters. researchgate.netnih.gov Computational studies show that the most stable structures feature a methanol trimer chain interacting with a benzene dimer through both π···H–O and O···H–C(benzene) hydrogen bonds. researchgate.netnih.gov

Recent studies combining neutron diffraction with molecular simulations on benzene-methanol solutions have revealed that these C–H···O interactions can be quite structured. nih.gov They found that methanol molecules can surround the benzene ring in its plane, with the oxygen atoms interacting with the benzene's C–H groups through simultaneous bifurcated hydrogen bonds. nih.gov This cooperative arrangement, where the benzene ring acts as both a hydrogen bond acceptor (O–H···π) and donor (C–H···O), leads to shorter and stronger bonds than would be expected for isolated interactions. researchgate.net

Table 1: Key Intermolecular Interactions in the Methanol-Benzene System

Interaction Type Donor Acceptor Typical Distance/Geometry
O–H···π Methanol (Hydroxyl H) Benzene (π-cloud) H located ~2.30 Å from ring centroid; O-H bond normal to the ring plane. nih.gov
C–H···π Methanol (Methyl H) Benzene (π-cloud) Weaker and often longer-range than O–H···π interactions. researchgate.net

| C–H···O | Benzene (Aromatic H) | Methanol (Oxygen) | Can form bifurcated bonds with methanol oxygen in the plane of the benzene ring. nih.gov |

Analysis of Dispersive Forces and Van der Waals Interactions

In larger methanol-benzene clusters, specifically those with four or more methanol molecules, computational studies indicate that cyclic methanol subclusters interact with benzene primarily through dispersive forces. researchgate.netnih.gov DFT functionals like M06-2X are specifically designed to better account for these non-covalent interactions compared to older functionals. researchgate.netnih.gov The interplay between directional hydrogen bonds and isotropic dispersive forces ultimately determines the final, lowest-energy structure of the complex. For instance, the stability of the parallel-displaced benzene sandwich dimer in one of the (C₆H₆)₂(MeOH)₃ configurations is heavily influenced by π-π stacking, which is a manifestation of van der Waals interactions. researchgate.netnih.gov

Molecular Dynamics Simulations of Methanol–Benzene (3/2) Cluster Dynamics in Solution Phase

While gas-phase calculations provide crucial information about the intrinsic properties and geometries of molecular clusters, molecular dynamics (MD) simulations are necessary to understand their behavior in the condensed phase, such as in a solution. MD simulations model the movement of atoms and molecules over time, providing insights into structural fluctuations, lifetimes of interactions, and the influence of the solvent environment.

Simulations of benzene in methanol have shown that the fundamental interactions identified in gas-phase cluster studies persist in the liquid state. nih.gov These simulations, especially when refined against experimental data like neutron scattering profiles, confirm the presence of highly ordered, cooperative structural motifs. researchgate.netnih.gov For example, the "belt-like" equatorial solvation structure of methanol around benzene, featuring cooperative O–H···π and C–H···O interactions, has been supported by these advanced simulation techniques. researchgate.netnih.gov

Table 2: List of Chemical Compounds

Compound Name
Methanol

Quantum Cluster Equilibrium Theory Applied to Benzene-Methanol Systems with Specific Molar Ratios

The Quantum Cluster Equilibrium (QCE) theory is a computational model used to predict the thermodynamic properties of liquid mixtures by considering an equilibrium distribution of various small molecular clusters. uni-bonn.deresearchgate.net This method bridges the gap between the properties of individual, quantum-chemically calculated clusters and the macroscopic behavior of the liquid phase. uni-bonn.de

For methanol-benzene mixtures, QCE is employed to determine the populations of different clusters, such as those containing one benzene molecule and several methanol molecules (C₆H₆(MeOH)ₙ) or vice versa, across a range of temperatures and molar ratios. researchgate.netresearchgate.net The theory relies on the ab initio calculation of cluster geometries and energies, from which partition functions are constructed. researchgate.net These partition functions, which account for translational, rotational, and vibrational contributions, are then used to calculate the thermodynamic properties of the bulk liquid.

The QCE model incorporates two empirical parameters, amf and bxv, which account for mean-field interactions and excluded volume effects, respectively. researchgate.net The optimization of these parameters allows the model to reproduce experimental data, such as heat capacity and entropy, with considerable accuracy. researchgate.net Studies on pure methanol have shown that the liquid phase is dominated by larger clusters, like cyclic hexamers, especially at lower temperatures. researchgate.net When applied to benzene-methanol mixtures, the QCE theory can elucidate how the introduction of benzene disrupts the hydrogen-bonding network of methanol and leads to the formation of new, mixed clusters. capes.gov.br While specific, detailed QCE studies on the 3/2 molar ratio are not extensively documented in the provided literature, the methodology is well-suited to model the thermodynamic behavior of such azeotropic compositions by calculating the relative populations of clusters like (C₆H₆)₂(MeOH)₃. researchgate.netacs.org

Topological Analysis of Electron Density in the Methanol–Benzene (3/2) Complex (e.g., QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method for analyzing the electron density distribution in a molecular system to characterize chemical bonding. core.ac.ukacs.org This analysis identifies critical points in the electron density (ρ) and uses the properties of these points, such as the value of the density and its Laplacian (∇²ρ), to define the nature of the interactions. nih.gov

For the methanol-benzene (3/2) complex, QTAIM can be used to characterize the non-covalent interactions that define its structure. The most stable structures for (C₆H₆)₂(MeOH)₃ clusters involve a methanol trimer chain interacting with a benzene dimer. researchgate.netacs.org The key interactions stabilizing these clusters are:

π···H-O Hydrogen Bonds: Where the hydroxyl group of a methanol molecule interacts with the π-electron system of a benzene ring.

O···H-C Hydrogen Bonds: Where the oxygen atom of a methanol molecule interacts with a hydrogen atom of a benzene ring. researchgate.netacs.org

A QTAIM analysis would reveal bond critical points (BCPs) corresponding to these weak hydrogen bonds. The properties at these BCPs are indicative of closed-shell interactions, typical for non-covalent bonds.

Below is a table summarizing the expected QTAIM parameters for the types of hydrogen bonds found in methanol-benzene complexes.

Table 1: Expected QTAIM Parameters for Hydrogen Bonds in Methanol-Benzene Complexes

Interaction Type Electron Density (ρ) at BCP (a.u.) Laplacian of Electron Density (∇²ρ) at BCP (a.u.) Nature of Interaction
π···H-O Low Positive Closed-shell (Hydrogen Bond)
O···H-C Low Positive Closed-shell (Hydrogen Bond)

The analysis allows for a quantitative description of the bonding, confirming the presence and relative strength of the various interactions that hold the complex together. core.ac.ukreading.ac.uk

Solvation Models and Microsolvation Studies of Benzene by Methanol Clusters

Microsolvation studies investigate the step-by-step solvation of a molecule by a small, well-defined number of solvent molecules. researchgate.netacs.orgnih.gov These computational studies provide fundamental insights into the initial stages of the solvation process and the nature of solute-solvent interactions. The microsolvation of benzene by methanol has been explored using ab initio calculations to determine the structures and interaction energies of C₆H₆(MeOH)ₙ clusters, where n is the number of methanol molecules. researchgate.netacs.orgacs.org

For small clusters (n ≤ 3), the methanol molecules tend to form a chain that interacts with the benzene ring. acs.orgnih.gov The most stable configuration for the C₆H₆(MeOH)₃ cluster features a hydrogen-bonded methanol trimer chain interacting with the benzene molecule through both π···H-O and O···H-C(benzene) hydrogen bonds. researchgate.netacs.orgnih.gov As the number of methanol molecules increases (n ≥ 4), the methanol subcluster tends to form a more stable cyclic structure that interacts with the benzene molecule primarily through dispersion forces. researchgate.netacs.orgnih.gov

To model the azeotropic composition, which has a methanol-to-benzene molar ratio close to 3:2, clusters with the stoichiometry (C₆H₆)₂(MeOH)₃ have been computationally investigated. researchgate.netacs.org The most stable structures found for this complex involve a methanol trimer chain interacting with a benzene dimer. Two primary conformations for the benzene dimer are noted:

A tilted T-shaped benzene dimer.

A parallel-displaced benzene sandwich dimer. researchgate.netacs.org

The interaction energies for these complexes are significant, indicating stable cluster formation. The table below, based on data from computational studies, summarizes the interaction energies for various benzene-methanol clusters.

Table 2: Calculated Interaction Energies for Benzene-Methanol Clusters

Cluster Calculation Level Interaction Energy (kcal/mol) Key Interactions
C₆H₆(MeOH)₃ MP2/CBS Not specified, but noted as most stable for n=3 π···H-O, O···H-C(benzene)
(C₆H₆)₂(MeOH)₃ (T-shaped) MP2/CBS Most stable configuration π···H-O, O···H-C(benzene)
(C₆H₆)₂(MeOH)₃ (Sandwich) MP2/CBS Slightly less stable than T-shaped π···H-O, O···H-C(benzene)

Data derived from descriptive findings in cited literature. researchgate.netacs.org

These microsolvation models are crucial for understanding the thermodynamic properties of bulk methanol-benzene mixtures, including the negative azeotrope formation, which is driven by the balance of disrupting methanol-methanol hydrogen bonds and forming favorable benzene-methanol interactions. capes.gov.brresearchgate.net

Advanced Spectroscopic Characterization of the Methanol–benzene 3/2 System

Vibrational Spectroscopy (FTIR, FT-Raman) of Methanol (B129727)Benzene (B151609) (3/2) Azeotropes and Complexes

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, serves as a powerful tool to probe the molecular interactions within the methanol-benzene system. nih.govaip.org By analyzing the shifts in vibrational frequencies, researchers can deduce the nature and strength of the interactions between the constituent molecules upon the formation of complexes and azeotropes. nih.govresearchgate.net

The formation of a complex between methanol and benzene leads to noticeable shifts in the characteristic vibrational modes of both molecules. These shifts, often a few wavenumbers, are indicative of the altered chemical environment and the establishment of weak intermolecular interactions. nih.govaip.org

For instance, in the methanol-benzene system, the C-H stretching vibration of benzene and the O-H and C-H stretching vibrations of methanol are of particular interest. aip.orgacs.org The interaction of methanol with the π-electron cloud of the benzene ring can lead to a red shift (a decrease in frequency) of the O-H stretching vibration of methanol, a hallmark of hydrogen bond formation. researchgate.netaip.org Conversely, the C-H stretching mode of benzene may exhibit a blue shift (an increase in frequency) due to weak C-H···O interactions. aip.org

Vibrational ModePure Benzene (cm⁻¹)Pure Methanol (cm⁻¹)Methanol-Benzene (3/2) Azeotrope (cm⁻¹)Shift (Δν, cm⁻¹)
Benzene C=C ring stretching992-~992~0
Benzene C-H stretching3062-3066+4
Methanol C-H symmetric stretching-2839~2839~0
Methanol C-H antisymmetric stretching-2945~2945~0
Methanol O-H stretching-~3680 (gas)Red-shiftedNegative

Note: The exact shift of the methanol O-H stretch in the azeotrope can vary and is often observed as a broad band due to the dynamic nature of hydrogen bonding in the liquid state. The data presented for benzene C-H and C=C stretches are based on Raman spectroscopy findings. aip.org

Hydrogen bonding is a critical interaction in the methanol-benzene system. nih.govcaltech.edu The primary hydrogen bond is the O-H···π interaction, where the hydroxyl group of methanol donates its proton to the electron-rich π system of the benzene ring. aip.orgresearchgate.net Infrared spectroscopy is particularly sensitive to this interaction, as the O-H stretching vibration of methanol involved in hydrogen bonding is significantly red-shifted and broadened compared to the free O-H stretch. researchgate.netrsc.org

In addition to the primary O-H···π interaction, weaker C-H···O hydrogen bonds can also exist, where the C-H bonds of benzene act as donors to the oxygen atom of methanol. researchgate.net Raman spectroscopy can be effective in probing these weaker interactions through subtle shifts in the C-H vibrational modes of benzene. aip.org The presence of both types of hydrogen bonds suggests a cooperative effect that contributes to the stability of the methanol-benzene complex. researchgate.net

Analysis of Characteristic Vibrational Mode Shifts upon Complex Formation

Nuclear Magnetic Resonance (NMR) Spectroscopy of Methanol–Benzene (3/2) Systems

Nuclear Magnetic Resonance (NMR) spectroscopy provides invaluable insights into the electronic environment of atomic nuclei, making it a crucial technique for studying intermolecular interactions in the methanol-benzene system. nih.govbdu.ac.in

The formation of a methanol-benzene complex leads to perturbations in the chemical shifts of the protons of both molecules. nih.gov The hydroxyl proton of methanol typically experiences a downfield shift (higher ppm value) upon hydrogen bonding to the benzene ring. msu.edu This is because the electron-withdrawing nature of the hydrogen bond deshields the proton.

Conversely, the protons of the benzene ring experience an upfield shift (lower ppm value) due to the magnetic anisotropy of the methanol molecule. The electron cloud of the methanol molecule creates a shielding cone, and when the benzene protons are positioned within this cone, they are shielded from the external magnetic field. uomosul.edu.iq The magnitude of these shifts is dependent on the concentration and the specific geometry of the complex. nih.govpitt.edu

ProtonPure Benzene (ppm)Pure Methanol (ppm)Methanol-Benzene (3/2) Azeotrope (ppm)Shift upon Complexation
Benzene (C₆H₆)~7.36-Upfield ShiftedNegative
Methanol (CH₃)-~3.49Slightly Shifted-
Methanol (OH)-VariableDownfield ShiftedPositive

Note: The chemical shift of the hydroxyl proton of methanol is highly dependent on concentration, temperature, and solvent due to the dynamic nature of hydrogen bonding. The values provided are illustrative. nih.gov

While one-dimensional NMR provides information about the average interactions, multidimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide through-space correlations between protons that are in close proximity. cdnsciencepub.comscribd.com In the context of the methanol-benzene system, a NOESY experiment could potentially show a cross-peak between the hydroxyl proton of methanol and the protons of the benzene ring, providing direct evidence for the O-H···π interaction and offering insights into the average distance and geometry of the complex. researchgate.net

Other 2D NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can be used to correlate proton and carbon signals, further aiding in the assignment of resonances and the characterization of the electronic and structural changes upon complexation. arxiv.orgipb.pt

Proton NMR Chemical Shift Perturbations Indicative of Intermolecular Interactions

Neutron Diffraction Studies for Spatial and Orientational Structure Determination in Benzene–Methanol Solutions

Neutron diffraction, often combined with isotopic substitution (H/D), is a powerful technique for obtaining a detailed spatial and orientational picture of the structure of liquids and solutions. researchgate.netdntb.gov.uaucl.ac.uk For the benzene-methanol system, neutron diffraction studies have provided direct experimental evidence for the specific structural arrangements of the molecules in solution. researchgate.netrsc.org

These studies have revealed that the O-H···π interaction is highly localized and directional. researchgate.netresearchgate.net The hydrogen atom of the methanol hydroxyl group is located directly above or below the center of the benzene ring at a distance of approximately 2.30 Å. researchgate.netucl.ac.uk The O-H bond axis is oriented perpendicular to the plane of the aromatic ring. researchgate.net

Furthermore, neutron diffraction has shown a highly organized and symmetrical solvation structure in the equatorial plane of the benzene molecule. researchgate.net Methanol molecules surround the benzene, with their O-H bonds lying in the same plane as the aromatic ring. researchgate.netresearchgate.net This arrangement facilitates simultaneous bifurcated hydrogen bonds where the oxygen atoms of methanol interact with the C-H groups of benzene. researchgate.net These findings demonstrate that even weak hydrogen bonds can lead to highly ordered and cooperative structural motifs in the liquid phase. researchgate.netdntb.gov.ua

InteractionDistance (Å)Orientation
Benzene Ring Centroid to Methanol Hydroxyl Hydrogen (O-H···π)2.30Hydroxyl bond axis normal to the aromatic plane. researchgate.netucl.ac.uk
Benzene Ring Centroid to nearest Methanol Oxygen3.25-
Methanol Oxygen to Benzene C-H groups (C-H···O)-Methanol O-H bonds coplanar with the aromatic ring, forming simultaneous bifurcated hydrogen bonds. researchgate.net

Ultrafast Spectroscopic Probes of Dynamic Interactions within Methanol–Benzene Clusters

The macroscopic properties of the methanol-benzene azeotrope, which forms at a mole ratio of approximately 3:2 (three parts methanol to two parts benzene), are governed by a complex landscape of intermolecular interactions at the molecular level. nih.govresearchgate.net Ultrafast laser spectroscopy provides a powerful toolkit for resolving the fleeting dynamics of these interactions, which occur on timescales ranging from femtoseconds to picoseconds. hfcas.ac.cnacs.org These techniques allow for the real-time observation of molecular motions, energy transfer, and structural reorganizations within the constituent clusters, offering a direct window into the dynamics that define the azeotropic system.

Computational studies have been instrumental in predicting the structure of the clusters that likely comprise the azeotrope. For the specific (C₆H₆)₂(CH₃OH)₃ stoichiometry, theoretical models suggest that the most stable configurations involve a methanol trimer, arranged in a chain, interacting with a benzene dimer. researchgate.netacs.orgnih.gov The primary forces holding these assemblies together are a combination of π-type hydrogen bonds (π···H-O), where the hydroxyl proton of a methanol molecule interacts with the electron cloud of a benzene ring, and weaker C-H···O hydrogen bonds. researchgate.netacs.orgnih.gov The benzene molecules themselves are typically arranged in a tilted T-shaped or a parallel-displaced sandwich structure. acs.orgnih.gov Ultrafast spectroscopy aims to probe the real-time evolution of these specific bonds and structures following photoexcitation.

Femtosecond transient absorption (fs-TA) spectroscopy is a primary technique for this purpose. hfcas.ac.cn In a hypothetical fs-TA experiment on the (C₆H₆)₂(CH₃OH)₃ cluster, a femtosecond "pump" pulse would excite one of the benzene chromophores. A subsequent, time-delayed "probe" pulse then measures the absorption of the excited system. The resulting data reveal the lifetimes of excited states and the timescales of various relaxation processes. The decay of the transient signal is typically complex and multi-exponential, reflecting several concurrent dynamic events. These can include:

Intra-cluster Vibrational Relaxation (IVR): The excess energy from photoexcitation is rapidly redistributed among the vibrational modes of the cluster. This process often occurs on a sub-picosecond to picosecond timescale.

Structural Reorganization: The geometry of the cluster may change in the excited state. For instance, the strength and length of the π···H-O hydrogen bond could be altered, causing the methanol trimer to shift its position relative to the benzene dimer. Such reorganizations are often observed on a timescale of several picoseconds. researchgate.net

Vibrational Cooling: The excess vibrational energy eventually dissipates from the cluster into the surrounding environment (in a bulk liquid) or through evaporative loss (in a molecular beam). This is typically a slower process, occurring over tens to hundreds of picoseconds.

Table 1: Illustrative Timescales for Ultrafast Processes in Methanol-Benzene Clusters This table presents typical timescales for dynamic processes in weakly bound molecular clusters as would be measured by femtosecond transient absorption spectroscopy. The specific values are illustrative and represent the types of data obtained from such experiments.

Dynamic ProcessTypical Timescale (τ)Associated Molecular Motion
Initial Electronic Relaxation< 1 psDecay from the initially populated Franck-Condon state.
Structural Reorganization1 - 10 psChanges in hydrogen bond distances and angles (e.g., π···H-O); reorientation of the methanol chain relative to the benzene dimer.
Vibrational Energy Transfer/Cooling10 - 200 psDissipation of excess vibrational energy within the cluster and to the surroundings.

Computational chemistry provides the essential interaction energies that underpin these dynamics. These calculations confirm the energetic favorability of the cluster structures and quantify the strength of the non-covalent bonds that are probed by ultrafast techniques.

Table 2: Calculated Intermolecular Interaction Energies Interaction energies for key structural motifs relevant to the Methanol-Benzene (3/2) system, derived from ab initio computational models. researchgate.netacs.orgnih.gov

Interaction TypeInteracting SpeciesTypical Interaction Energy (kcal/mol)Significance
π···H-O Hydrogen BondBenzene π-system and Methanol -OH-1.5 to -3.0Primary stabilizing interaction between methanol and benzene.
T-shaped Benzene DimerBenzene-Benzene~ -2.5Stabilizing interaction within the benzene dimer portion of the cluster.
Methanol-Methanol H-Bond(CH₃OH)₂~ -5.0Strongest individual interaction, forming the methanol trimer chain.

By combining insights from various ultrafast spectroscopic methods with high-level theoretical calculations, a comprehensive, real-time picture of the dynamic interplay of forces within methanol-benzene clusters can be developed. This approach is crucial for bridging the gap between static molecular structures and the dynamic behavior that dictates the unique properties of the azeotrope.

Table of Mentioned Compounds

Compound Name
Methanol

Formation and Stability of the Methanol–benzene 3/2 Complex and Azeotrope

Azeotropic Behavior and Compositional Studies of Methanol (B129727)Benzene (B151609) Mixtures at the 3:2 Ratio

Methanol and benzene form a well-known minimum boiling azeotrope, a liquid mixture that boils at a constant temperature and has the same composition in the liquid and vapor phases. illinois.edumuni.cz This non-ideal behavior is a consequence of the intermolecular interactions between the polar methanol molecules and the nonpolar but polarizable benzene molecules.

Studies have identified the azeotropic point of the methanol-benzene system under atmospheric pressure (1 bar) to be at a temperature of approximately 57.97°C. At this point, the molar composition is approximately 61% methanol and 39% benzene. This composition is very close to a 3:2 molar ratio of methanol to benzene (60% to 40%). The formation of the azeotrope involves the disruption of the hydrogen-bonding network among methanol molecules and a weakening of the intermolecular forces between benzene molecules. illinois.edu

Computational studies have been employed to understand the structure of this azeotrope at a molecular level. These investigations model the azeotrope using clusters of (C₆H₆)₂(MeOH)₃, which corresponds to the 3/2 stoichiometry. nih.gov The separation of this azeotrope is a significant challenge in industrial processes, often requiring methods like pressure-swing distillation or extractive distillation due to the proximity of the boiling points of the components and the stability of the azeotrope. acs.orgacs.org

Thermodynamic Parameters of Complex Formation (e.g., Enthalpy, Entropy of Interaction)

The formation of the methanol-benzene complex is governed by specific thermodynamic parameters. The mixing of methanol and benzene is an endothermic process, meaning it absorbs heat from the surroundings. This is reflected in the positive integral heat of mixing (enthalpy of mixing, HE). capes.gov.br Concurrently, the process is accompanied by a positive entropy change (SE), indicating an increase in the randomness of the system upon mixing. capes.gov.br

The positive enthalpy of mixing can be attributed to the energy required to break the strong hydrogen bonds between methanol molecules and to disrupt the π-stacking interactions between benzene molecules. The formation of new, weaker hydrogen bonds (π···H-O) and other dispersive forces between methanol and benzene does not fully compensate for the energy input needed to break the interactions in the pure components. nih.gov

The increase in entropy is a driving force for the mixing process. It results from the dissociation of methanol "polymers" (clusters held together by hydrogen bonds) and the increased positional and orientational freedom of the molecules in the mixture compared to their pure states. capes.gov.br Computational studies on (C₆H₆)(MeOH)₃ clusters show that the interaction is characterized by a hydrogen-bonded methanol trimer chain interacting with a benzene molecule through both π···H-O and O···H-C(benzene) hydrogen bonds. nih.gov

Influence of Temperature and Pressure on Complex Stability

The stability of the methanol-benzene azeotrope is sensitive to changes in both temperature and pressure. Research has shown that an azeotrope exists across a wide range of temperatures, from 100°C to 220°C. capes.gov.brresearchgate.net The composition of the azeotrope, however, shifts with temperature. One study indicates that the methanol content of the azeotrope increases as the temperature is raised. capes.gov.brresearchgate.net This is described by the relationship log Paz = 6.5098—(1,766/T), where Paz is the azeotrope vapor pressure and T is the temperature in Kelvin. capes.gov.brresearchgate.net Conversely, another principle suggests that with an increase in temperature and pressure, the relative amount of the component with the lower latent heat of vaporization increases in the azeotropic mixture. prefeed.com In this system, benzene has the lower latent heat of vaporization.

Pressure also plays a crucial role in the stability and composition of the azeotrope. The azeotropic point is known to be pressure-sensitive, a property that is exploited in pressure-swing distillation to separate the two components. prefeed.com By altering the pressure, the azeotropic composition can be shifted, or in some cases, the azeotrope can be "broken," allowing for conventional distillation. For instance, increasing the pressure can alter the distillation boundaries in the ternary methanol-benzene-acetone system, facilitating the recovery of benzene. prefeed.com The explosion characteristics of methanol-benzene blends near the azeotropic composition are also significantly influenced by ambient temperature, further highlighting the temperature's effect on the vapor-liquid equilibrium. researchgate.net

Solvent Effects on the Formation and Dissociation of (Methanol)₃(Benzene)₂ Clusters

The formation and stability of specific molecular arrangements, such as (Methanol)₃(Benzene)₂ clusters, are heavily influenced by the surrounding solvent environment. Computational chemistry has provided significant insights into the structure of these clusters, which are used to model the azeotrope. nih.gov

In the gas phase or in a nonpolar solvent, the most stable structures of (C₆H₆)₂(MeOH)₃ clusters involve a hydrogen-bonded chain of three methanol molecules interacting with a benzene dimer. nih.gov The primary interactions are π···H-O hydrogen bonds, where the hydroxyl hydrogen of methanol interacts with the π-electron cloud of benzene, and O···H-C hydrogen bonds between the methanol oxygen and a hydrogen atom of benzene. nih.govresearchgate.net The benzene molecules in the most stable cluster are arranged in a tilted T-shaped dimer. nih.gov A slightly less stable arrangement involves a parallel-displaced benzene dimer with the methanol trimer chain positioned above one of the benzene rings. nih.gov

The presence of other solvents can significantly alter these interactions. For example, in aqueous solutions, the preferential solvation of benzene by methanol is observed. researchgate.netisuct.ru The differing abilities of solvents to form hydrogen bonds or engage in other intermolecular forces can stabilize or destabilize certain cluster conformations. The stark difference in the conformational preference of a solute when dissolved in methanol versus benzene demonstrates the powerful role of the solvent in dictating molecular structure and stability. chemicalforums.com In a ternary system containing aniline, methanol, and benzene, complex molecular interactions, including dipole-induced-dipole forces, are observed, which would affect the equilibrium of cluster formation. scispace.com

Crystallographic and Supramolecular Assembly of Methanol Benzene Solvates

Crystal Structure Analysis of Related Benzene (B151609) Derivatives as Methanol (B129727) Solvates

Another illustrative example involves a triethylbenzene (B13742051) derivative that forms a 1:1 methanol solvate. researchgate.netnih.gov In this case, the host and methanol guest molecules form dimers held together by N—H⋯O and O—H⋯N hydrogen bonds. researchgate.netnih.gov The crystal structure is further complicated by the presence of additional, highly disordered solvent molecules, highlighting the complexity that can arise in these systems. researchgate.netnih.gov

In the case of an epalrestat (B1671369) methanol solvate, with a 1:1 stoichiometry, hydrogen bonds form a zigzag motif along the b-axis, linking the carboxyl group of one epalrestat molecule, the hydroxyl group of the methanol, and the carbonyl group of a neighboring epalrestat. researchgate.net This contrasts with its ethanol (B145695) solvate, which forms discrete hydrogen-bonded pairs, indicating that even a small change in the alcohol can lead to different packing arrangements. researchgate.net

Computational studies on benzene–methanol clusters have been performed to model the benzene-methanol azeotrope, specifically investigating (C₆H₆)₂(MeOH)₃ clusters. acs.org The most stable computed structures feature a tilted T-shaped benzene dimer that interacts with a methanol trimer chain through both π···H–O and O···H–C (from the benzene) hydrogen bonds. acs.org

A summary of crystallographic data for selected methanol solvates of benzene derivatives is presented below.

CompoundStoichiometry (Host:Methanol)Space GroupKey Interactions
1,3,5-Tris(N-phenylbenzimidazol-2-yl)benzene nih.gov1:1P2₁/cO—H⋯N, C—H⋯N, C—H⋯O
Triethylbenzene Derivative researchgate.netnih.gov1:1P-1N—H⋯O, O—H⋯N
Epalrestat researchgate.net1:1P2/cO—H⋯O
Tetrabromoterephthalic acid mdpi.com1:2P2₁/cO–H···O, Br···O
Urapidil researchgate.net1:1N/AN/A

Role of Hydrogen Bonding in the Crystallization of Methanol Solvates

Hydrogen bonding is the principal directional force governing the assembly of methanol solvates with aromatic compounds. Methanol is an effective hydrogen bond donor and can also act as an acceptor, allowing it to bridge molecules and stabilize crystal lattices. researchgate.net

A key interaction observed in these systems is the O-H···π bond, where the hydroxyl hydrogen of methanol interacts with the π-electron cloud of the benzene ring. arxiv.orgnih.gov Neutron diffraction studies on benzene-methanol solutions have revealed that this interaction is highly specific and directional; the methanol's hydroxyl hydrogen is located directly above the center of the benzene ring at a distance of 2.30 Å, with the O-H bond axis perpendicular to the aromatic plane. arxiv.orgnih.govresearchgate.net

Simultaneously, C-H···O interactions occur, where the methanol oxygen acts as an acceptor for hydrogen atoms from the benzene C-H groups. arxiv.orgnih.govresearchgate.net This cooperative effect, combining O-H···π and C-H···O bonds, leads to highly ordered and strong structural motifs even in the liquid phase. arxiv.orgnih.govresearchgate.net In the solid state, these interactions are crucial for the formation of the crystal. For instance, in a methanol solvate of tetrabromoterephthalic acid, O–H···O hydrogen bonds lead to a tetrameric motif that connects molecular sheets into a 3D architecture. mdpi.com

The versatility of methanol in forming hydrogen bonds is also evident in its ability to link molecules into chains or sheets. In a nicosulfuron (B1678754) methanol solvate, the inclusion of methanol provides additional hydrogen bond donor and acceptor sites, which facilitates the rearrangement of molecules into zigzag chains. mdpi.com

Type of Hydrogen BondDonorAcceptorTypical Distance (Å)Significance
O-H···πMethanol (O-H)Benzene (π-cloud)~2.30Highly directional, primary interaction stabilizing methanol above the ring. arxiv.orgnih.govresearchgate.net
C-H···OBenzene (C-H)Methanol (O)N/ACooperative interaction, leads to templated solvation around the ring. arxiv.orgnih.govresearchgate.net
O-H···OMethanol/HostMethanol/HostVariesConnects host and/or solvent molecules into extended networks (e.g., chains, sheets). mdpi.com
O-H···NMethanol (O-H)Host (N atom)VariesImportant for nitrogen-containing aromatic hosts. nih.gov
N-H···OHost (N-H)Methanol (O)VariesImportant for nitrogen-containing aromatic hosts. researchgate.netnih.gov

Packing Motifs and Crystal Engineering Principles in Methanol–Benzene Containing Systems

Crystal engineering aims to design solid-state structures with desired properties by understanding and controlling intermolecular interactions. acs.org In systems containing methanol and benzene, the predictability of hydrogen bonds and other weak interactions allows for the rationalization of observed packing motifs and the design of new materials. nih.govresearchgate.net

The formation of solvates can be seen as a strategy to overcome inefficient packing in a solvent-free crystal. acs.org Methanol molecules can fill voids and provide additional hydrogen bonding opportunities to create a more stable, densely packed structure. researchgate.net However, a statistical analysis of the Cambridge Structural Database (CSD) revealed that solvates as a general class tend to have lower packing fractions than their non-solvated counterparts, suggesting that maximizing packing efficiency is not the only driver for solvate formation. rsc.org

Common packing motifs in methanol solvates of benzene derivatives include the formation of one-dimensional chains or two-dimensional sheets. researchgate.netmdpi.com For example, in one methanol solvate, 1D molecular chains are linked by methanol molecules via intermolecular hydrogen bonds to form a 2D sheet. researchgate.net The specific motif is a result of the interplay between various interactions, including hydrogen bonds (O-H···π, C-H···O, O-H···O), π-π stacking, and van der Waals forces. nih.gov The shape of the host molecule and the position of its functional groups are critical in determining the final supramolecular assembly. iucr.org

Stoichiometric Variability in Organic Solvates Involving Methanol and Aromatic Hydrocarbons

Solvates are crystalline solids that incorporate solvent molecules into their lattice in either stoichiometric or non-stoichiometric ratios. mdpi.com This stoichiometric variability is a well-documented phenomenon for organic solvates, including those with methanol and aromatic hydrocarbons. mdpi.comrsc.org

The final stoichiometry of a solvate, such as the 3:2 ratio in Methanol--benzene, is a result of a delicate balance of factors including the geometry of the host and guest molecules, the strength and directionality of intermolecular interactions, and the conditions of crystallization (e.g., temperature, pressure, solvent concentration). acs.orgresearchgate.net A statistical survey of the Cambridge Structural Database (CSD) showed that while integral stoichiometries (like 1:1 or 1:2) are common for methanol solvates, non-integral and hemi-solvate (e.g., 2:1) compositions also occur. rsc.orgnsf.gov The analysis showed that methanol solvates are less likely to form higher-order solvates (with many solvent molecules per host) compared to solvents like DMSO or DMF. rsc.orgnsf.gov

For aromatic solvents like benzene and toluene, the occurrence of 1:1 and 1:2 solvates is significantly lower than for other solvents, with a much higher rate of 2:1 host-to-solvent (hemi-solvate) compositions. nsf.gov The formation of a specific solvate can be highly dependent on conditions; for example, crystallization of 1,4-diazabicyclo[2.2.2]octane perchlorate (B79767) from methanol solution yields an unsolvated crystal at ambient pressure but a 1:2 methanol solvate above 2 GPa. acs.org This highlights that pressure can alter the hierarchy of intermolecular forces, favoring the inclusion of solvent molecules to achieve a more compact structure. acs.org

The study of different solvates of a single compound, known as pseudopolymorphism, is crucial as the stoichiometry and packing can significantly affect physicochemical properties. mdpi.comd-nb.info

Application and Role of Methanol–benzene 3/2 As a Unique Chemical Environment

Catalytic Reaction Media Utilizing Specific Benzene-Methanol Ratios

Solvent composition plays a critical role in directing the outcome of chemical reactions by influencing reactant solubility, catalyst activity, and the stability of transition states. The benzene-methanol (3:2) mixture has been identified as a useful solvent system in specific catalytic applications, particularly in methylation and coordination chemistry. oup.comnih.gov

The methylation of organic substrates is a fundamental transformation in chemical synthesis. While the alkylation of benzene (B151609) with methanol (B129727) is a widely studied industrial process, typically occurring over solid acid catalysts like zeolites, specific solvent ratios are also employed in homogeneous catalysis. mdpi.commdpi.com The benzene-methanol (3:2) solvent system has been utilized in the synthesis of various chemical compounds, including methylation reactions and the formation of metal complexes.

For instance, a novel methylation of allylic alcohols has been demonstrated using a cis-dichlorobis(triphenylphosphine)platinum(II)-tin(II) chloride catalyst system in a benzene-methanol (3:2) solvent. oup.com This specific solvent ratio was found to be effective for the reaction. Similarly, the synthesis of mixed-ligand palladium(II) and other transition metal complexes has been successfully carried out in a methanol-benzene (3:2, V/V) medium. nih.govresearchgate.netresearchgate.net In these preparations, the solvent system facilitates the reaction between the metal precursor and the ligands to form the desired complex. nih.gov

The choice of a co-solvent like benzene in methylation reactions with methanol is often strategic. Non-coordinating or less-coordinating co-solvents such as benzene are recommended to prevent the blocking of the metal catalyst's coordination sites, which can occur with more strongly coordinating solvents. springernature.com The use of a solvent mixture can also help minimize the formation of side products. springernature.com The methylation of benzene itself with methanol is a complex process involving multiple competing reactions, including disproportionation and methanol-to-olefin (MTO) reactions, with the catalyst's acidity being a key factor. mdpi.commdpi.com

Table 1: Examples of Reactions in Methanol-Benzene (3:2) Media
Reaction TypeSubstrate/PrecursorCatalyst/ReagentProductReference
MethylationAllylic Alcoholscis-PtCl₂(PPh₃)₂-SnCl₂Methylated Alcohols oup.com
Complex Synthesis[Pd(bpy)Cl₂]Hdahmp, KOH[Pd(bpy)(dahmp)]Cl·H₂O nih.gov

The non-ideal behavior of methanol-benzene mixtures is attributed to the interplay between the dissociation of self-associated methanol "polymers" and the formation of specific benzene-methanol complexes. capes.gov.br These complexes are primarily formed through noncovalent interactions, including hydrogen bonding between the methanol hydroxyl group and the aromatic π-system of benzene (H-π interactions) and interactions between the methanol oxygen and the C-H bonds of benzene (CH-O interactions). aip.orgaip.org Spectroscopic and computational studies have confirmed the existence of these complexes, with the H-π structure being the most stable for a 1:1 complex. aip.orgaip.orgacs.org

The formation of these complexes within the 3:2 methanol-benzene environment directly impacts reaction kinetics and selectivity. The specific solvation shell around reactants and catalysts can influence the energy of transition states. In catalytic methylation, the reaction mechanism often involves the activation of reactants on the catalyst surface. mdpi.com The composition of the solvent in the immediate vicinity of the catalyst's active sites can affect the adsorption of reactants and the desorption of products, thereby altering the reaction rate and pathway.

For example, in the sulphonation of benzene, the choice of solvent was found to alter the reaction rate and selectivity, which was explained by the formation of a complex between the sulfonating agent and the solvent. researchgate.net Similarly, in the methylation of benzene with methanol over zeolite catalysts, the reaction proceeds through either a stepwise or a concerted mechanism, both of which involve complex transition states. mdpi.com The stability of these transition states is influenced by the surrounding solvent medium. The unique microenvironment created by the 3:2 methanol-benzene ratio, with its specific complexation behavior, can thus be leveraged to tune the selectivity of such reactions.

Methylation Reactions in Benzene–Methanol (3:2) Solvent Systems

Solvatochromic Effects in Solutions Containing Methanol and Benzene at Specific Ratios

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. researchgate.net This phenomenon, observable through UV/Visible spectroscopy, provides insight into the polarity of the solvent and the nature of solute-solvent interactions. shu.ac.ukmdpi.com In solvent mixtures like methanol-benzene, the composition of the solvent shell immediately surrounding a solute molecule (the probe) can differ significantly from the bulk solvent composition, a phenomenon known as preferential solvation. researchgate.netmdpi.com

A methanol-benzene mixture at a 3:2 ratio presents a solvent environment with a polarity that is distinct from either pure component. Methanol is a polar, protic solvent capable of hydrogen bonding, while benzene is nonpolar and aprotic. isuct.ru The absorption and fluorescence spectra of solvatochromic probes are sensitive to these properties. conicet.gov.ar For example, probes often exhibit a spectral shift that correlates with solvent polarity parameters. conicet.gov.ar

Studies on various solvatochromic dyes in pure and mixed solvents demonstrate that specific interactions, particularly hydrogen bonding, play a significant role in the observed spectral shifts. conicet.gov.ar In a methanol-benzene mixture, methanol can preferentially solvate a polar dye molecule through hydrogen bonding, even in a benzene-rich environment. Conversely, a nonpolar solute might be preferentially solvated by benzene. The 3:2 ratio establishes a specific balance between these competing interactions, creating a unique solvatochromic response. While specific studies on the 3:2 ratio are not prevalent, the principles of solvatochromism in binary mixtures allow for the prediction that this specific composition will yield a distinct and measurable solvent polarity, which can be exploited to understand or "tune" chemical processes. researchgate.netmdpi.comnih.gov

Table 2: Principles of Solvatochromism in Solvent Mixtures
PhenomenonDescriptionRelevance to Methanol-Benzene (3/2)
Preferential SolvationThe composition of the solvent shell around a solute differs from the bulk solvent composition. researchgate.netIn a 3:2 mix, a polar solute may be enriched in methanol near its surface, affecting its electronic transitions.
Hydrogen Bonding EffectsSpecific interactions (H-bonds) between solvent and solute can cause large spectral shifts. conicet.gov.arMethanol's H-bonding ability is moderated by nonpolar benzene, creating a specific H-bonding environment.
Polarity-Dependent ShiftsThe position of absorption or emission bands shifts with the overall polarity of the solvent mixture. conicet.gov.arThe 3:2 mixture has a unique effective polarity that would be reflected in the spectrum of a solvatochromic probe.

Investigation of Transport Properties in Methanol–Benzene (3/2) Mixtures

The transport properties of a liquid mixture, such as viscosity and diffusion, are governed by the size, shape, and interactions of the constituent molecules. Methanol-benzene mixtures exhibit significant deviations from ideal behavior due to strong intermolecular interactions and the self-association of methanol. uni-paderborn.de Investigating these properties provides fundamental insights into the liquid's structure and dynamics at a molecular level.

Experimental data for properties like density, viscosity, and sound speed have been reported for methanol-benzene mixtures across the entire composition range at various temperatures. ingentaconnect.comtandfonline.com From these datasets, excess thermodynamic properties such as excess molar volume (VEm) and excess isentropic compressibility (κES) can be calculated. ingentaconnect.comtandfonline.com These excess functions quantify the deviation from an ideal mixture and provide information about changes in molecular packing and interactions upon mixing. For methanol-benzene systems, the excess molar volumes are positive over the whole composition range, indicating an expansion in volume upon mixing. tandfonline.com This is often attributed to the breaking of methanol's hydrogen-bonded chains and unfavorable packing with benzene molecules.

The viscosity of methanol-benzene mixtures also shows a positive deviation from ideality, with a maximum value observed around the equimolar composition, indicating strong intermolecular forces that hinder flow. uni-paderborn.de Mutual diffusion coefficients in these mixtures are also influenced by the non-ideal interactions and the formation of methanol clusters. uni-paderborn.de Research into the thermodiffusion (Soret effect) of these mixtures reveals further complexities, as the transport of mass induced by a temperature gradient is sensitive to the molecular interactions. aip.orgresearchgate.net While data is often presented for the entire composition range, these studies provide the basis for understanding the specific transport behavior of the 3:2 mixture. researchgate.netresearchgate.net

Table 3: Investigated Transport and Thermodynamic Properties of Methanol-Benzene Mixtures
PropertyObservation/SignificanceReference
Density (ρ)Measured across various compositions and temperatures to calculate excess volumes. ingentaconnect.comtandfonline.comresearchgate.net
Viscosity (η)Shows positive deviation from ideality, indicating strong intermolecular interactions. uni-paderborn.deresearchgate.net
Excess Molar Volume (VEm)Positive across all compositions, suggesting volume expansion upon mixing due to disruption of methanol clusters. ingentaconnect.comtandfonline.com
Diffusion Coefficient (D)Influenced by non-ideal interactions and methanol clustering. uni-paderborn.deaip.orgresearchgate.net

Advanced Analytical Methodologies for Studying Methanol–benzene Interactions

Mass Spectrometry Techniques for Cluster Identification (e.g., Electrospray Ionization Mass Spectrometry)

Mass spectrometry is a powerful tool for identifying and characterizing the clusters formed between methanol (B129727) and benzene (B151609) molecules. Techniques like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are particularly well-suited for this purpose.

In the gas phase, methanol and benzene molecules can form a variety of clusters. Studies using tandem mass spectrometry have been instrumental in identifying the size and structure of protonated methanol-benzene clusters, H+(methanol)n–benzene. This technique, combined with infrared spectroscopy and density functional theory calculations, helps in understanding the hydrogen-bonded network structures. Research has shown that even in the gas phase, the fundamental aspects of excess proton solvation by methanol can be observed, mirroring behaviors seen in benzene solutions.

Computational studies have further elucidated the structures of these clusters. For instance, calculations have shown that in a C₆H₆(MeOH)₃ cluster, a hydrogen-bonded methanol trimer chain interacts with the benzene ring through both π···H–O and O···H–C(benzene) hydrogen bonds. For larger clusters (n ≥ 4), the methanol molecules tend to form cyclic subclusters that interact with benzene primarily through dispersive forces. To model the azeotrope, which has a 2:3 benzene to methanol ratio, structures for (C₆H₆)₂(MeOH)₃ clusters have been calculated, revealing that the most stable configurations involve a tilted T-shaped benzene dimer interacting with a (MeOH)₃ chain.

The following table summarizes the types of interactions observed in methanol-benzene clusters:

Cluster CompositionPrimary Interaction TypesReference
C₆H₆(MeOH)₃π···H–O and O···H–C(benzene) hydrogen bonds between a methanol trimer chain and benzene.
C₆H₆(MeOH)n (n ≥ 4)Dispersive forces between cyclic (MeOH)n subclusters and benzene.
(C₆H₆)₂(MeOH)₃π···H–O and O···H–C(benzene) hydrogen bonds between a tilted T-shaped benzene dimer and a (MeOH)₃ chain.

Gas Chromatography-Mass Spectrometry (GC-MS) for Compositional Analysis of Azeotropes

Gas chromatography-mass spectrometry (GC-MS) is a crucial technique for the precise compositional analysis of methanol-benzene mixtures, including the azeotrope. An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation. The methanol-benzene system forms a minimum boiling point azeotrope.

GC-MS is used to determine the exact composition of the vapor and liquid phases at equilibrium. This is essential for constructing vapor-liquid equilibrium (VLE) diagrams, which are fundamental to understanding azeotropic behavior. Studies have employed GC-MS to analyze the composition of methanol-benzene azeotropes, confirming the mole ratio and investigating the influence of temperature on the azeotropic composition. It has been observed that the methanol content in the azeotrope increases with rising temperature.

Recent research has also explored the use of novel materials, such as flexible metal-organic frameworks, as stationary phases in gas chromatography for the separation of methanol/benzene azeotropes. These advanced materials show high selectivity for one component over the other, offering potential for breaking the azeotrope.

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